2-Fluoro-1,5-naphthyridine
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Overview
Description
2-Fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a fluorine atom at the 2-position of the naphthyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Fluoro-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,5-naphthyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Fluoro-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydro derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the 2-position.
Common reagents used in these reactions include alkyl halides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-1,5-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
2-Fluoro-1,5-naphthyridine can be compared with other naphthyridine derivatives such as 2-chloro-1,5-naphthyridine and 2-methyl-1,5-naphthyridine. The fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Similar compounds include:
- 2-Chloro-1,5-naphthyridine
- 2-Methyl-1,5-naphthyridine
- 2,8-Disubstituted-1,5-naphthyridines
These compounds share the core naphthyridine structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C8H5FN2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
InChI Key |
YOUDIHURJVSSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)N=C1 |
Origin of Product |
United States |
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